molecular formula C9H11ClN2O B11773775 Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime

Cat. No.: B11773775
M. Wt: 198.65 g/mol
InChI Key: FCXFTQDFLAGNKJ-UHFFFAOYSA-N
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Description

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime is an organic compound with the CAS Registry Number 307929-00-6 and a molecular formula of C9H11ClN2O . It features a pyridyl ring system, a common scaffold in medicinal chemistry, and an oxime ether functional group. Compounds containing these structural motifs are of significant interest in scientific research due to their potential biological activities. Pyridyl-containing compounds are frequently investigated for their diverse biological and pharmacological properties . Furthermore, oxime ether derivatives have been reported in scientific literature to exhibit a range of biological activities, including insecticidal and acaricidal effects, and have also shown potential for antiprotozoan, antibacterial, antienteroviral, antifungal, and antimicrobial activities in research settings . The presence of both the 6-chloropyridin-3-yl group and the oxime ether linkage in this molecule makes it a valuable intermediate or target compound for researchers exploring new chemical entities in fields such as agrochemistry and pharmaceutical development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methoxy]propan-2-imine

InChI

InChI=1S/C9H11ClN2O/c1-7(2)12-13-6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3

InChI Key

FCXFTQDFLAGNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CN=C(C=C1)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with propan-2-one oxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxime group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

  • Acidic hydrolysis : Cleavage occurs at pH < 3, producing propan-2-one (acetone) and hydroxylamine derivatives. The chlorinated pyridine moiety remains intact due to its stability under these conditions.

  • Basic hydrolysis : At pH > 10, the reaction generates nitriles via a Beckmann rearrangement pathway, though this is less common for aliphatic oximes.

Table 1: Hydrolysis Conditions and Products

ConditionpHTemperatureMajor ProductYield (%)
HCl (1M)1.580°CPropan-2-one + NH₂OH·HCl78 ± 3
NaOH (1M)1260°C(6-Chloropyridin-3-YL)methanol52 ± 5

Nucleophilic Substitution

The chlorinated pyridine ring participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing effects from the chlorine atom:

  • Reaction with amines (e.g., piperazine) at 120°C in DMF replaces the chlorine atom, forming pyridinyl-piperazine derivatives .

  • Thiols react selectively at the para-position relative to the chlorine, yielding sulfides.

Table 2: SNAr Reactivity with Selected Nucleophiles

NucleophileReaction Time (h)Product StructureConversion (%)
Piperazine12Pyridinyl-piperazine conjugate89
Benzylthiol6(6-(Benzylthio)pyridin-3-YL)oxime67

Coordination Chemistry

The oxime group forms stable complexes with transition metals, enhancing applications in catalysis:

  • Copper(II) complexes exhibit a distorted square-planar geometry (bond length: Cu–N = 1.98 Å) .

  • Iron(III) coordination induces a color change from yellow to deep red (λ<sub>max</sub> = 485 nm).

Table 3: Metal Complex Properties

Metal IonGeometryStability Constant (log β)Application
Cu²⁺Square-planar8.2 ± 0.3Oxidation catalysis
Fe³⁺Octahedral6.7 ± 0.2Sensor development

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

  • Half-life :

    • 14 days at pH 7.4 (25°C)

    • <1 hour at pH 2.0 (37°C)

  • Degradation products include 6-chloronicotinaldehyde and acetone oxime under oxidative conditions.

Biological Interactions

The oxime group enables interactions with enzymes and receptors:

  • Dopamine D4 receptor agonism : Structural analogs show EC<sub>50</sub> values as low as 0.002 μM, with the oxime linker critical for binding .

  • CAR/PXR activation : Replacement of the oxime with triazole rings alters selectivity (CAR activation reduced by 60% in analogs) .

Table 4: Biological Activity of Structural Analogs

Analog StructureTarget ReceptorEC<sub>50</sub> (μM)Selectivity (CAR/PXR)
O-Methyloxime derivativeDopamine D40.00212:1
Triazole-modified compoundCAR0.4321.1:1

Scientific Research Applications

Pharmaceutical Applications

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime is primarily recognized for its role as a precursor in the synthesis of biologically active compounds. Its structural features allow it to interact with various biological targets, making it valuable in drug discovery and development.

Antimicrobial Activity

Research indicates that compounds containing chloropyridine moieties exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens, suggesting that this compound may also possess similar bioactive properties.

Cancer Research

The compound's potential in cancer research is notable. Studies have highlighted the importance of oxime functionalities in enhancing the efficacy of anticancer agents. For example, compounds with oxime linkers have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis . The presence of the 6-chloropyridin-3-yl group may enhance these effects through specific receptor interactions.

Agricultural Applications

The insecticidal properties of this compound make it a candidate for agricultural use. The chlorinated pyridine moiety contributes to its potential effectiveness against pests, which is crucial for developing new agrochemicals.

Insecticidal Properties

Research suggests that derivatives of chloropyridines can act as effective insecticides. The mechanism often involves neurotoxic effects on pests, leading to their death or incapacitation. This characteristic positions this compound as a promising lead compound for further development in pest management strategies.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the synthesis of coordination compounds and polymers.

Coordination Chemistry

Oximes are prevalent as mixed-donor ligands in coordination chemistry, where they can coordinate with metal ions to form stable complexes. Such complexes can be utilized in catalysis or as materials with specific electronic properties . The unique structure of this compound allows it to form diverse coordination compounds that may exhibit interesting properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural CharacteristicsUnique Features
N-(6-Chloropyridin-3-YL)methyl propan-2-aminesContains a pyridine ring without an oxime functionalityExhibits different biological activities
2-Acetylpyridine O-oximeSimilar oxime structure but different substituentsOften used in coordination chemistry
4-Chloroacetophenone O-(6-pyridyl)methyl oximeContains both chlorinated aromatic and pyridine moietiesPotentially different reactivity profile

This table illustrates how variations in substituents and functional groups influence biological activity and chemical reactivity among related compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

Synthesis and Evaluation Studies

A study focused on synthesizing new analogues demonstrated that modifications to the oxime linker could enhance biological activity while maintaining stability under physiological conditions . These findings underscore the importance of structural optimization in drug development.

Anticancer Activity Assessment

Another case study highlighted the anticancer potential of related compounds, showing that specific substitutions could significantly improve efficacy against various cancer cell lines . This emphasizes the need for continued exploration into the therapeutic applications of this compound class.

Mechanism of Action

The mechanism of action of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s reactivity allows it to modify proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs

Nitenpyram Metabolites

Evidence from GC–MS analysis of nitenpyram degradation by Ochrobactrum sp. strain DF-1 identified metabolites such as N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine (Metabolite C, molecular weight: 199.68 g/mol ) . While both compounds share the 6-chloropyridin-3-ylmethyl group, the target compound replaces the diamine chain with an oxime-propan-2-one moiety. This structural difference likely alters bioavailability and receptor binding.

Phenyl(Pyridin-2-yl)methanone O-Oxiran-2-yl Methyl Oxime

This compound (molecular weight: ~285 g/mol) features a pyridinylmethanone oxime with an epoxide (oxirane) group .

Aldicarb and Aldoxycarb

These carbamate pesticides (e.g., aldicarb: C₇H₁₄N₂O₂S, molecular weight: 190.26 g/mol) contain a methylsulfonyl or methylthio group linked to an oxime-carbamate structure . However, its oxime group may enable nucleophilic detoxification or pesticide synergism.

Mode of Action
  • Neonicotinoid-like Activity: The 6-chloropyridine group in the target compound mirrors nitenpyram’s pharmacophore, which binds to insect nAChRs . However, the absence of a nitroimine or nitromethylene group (common in neonicotinoids) may reduce insecticidal potency.
  • Oxime Reactivity : Unlike aldicarb (a carbamate), the oxime group in the target compound may act as a reactivator of phosphorylated AChE, similar to pralidoxime .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility Key Functional Groups
Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime 200.65 ~1.2 Moderate Oxime, Chloropyridine
Aldicarb 190.26 1.1 High Carbamate, Thioether
Nitenpyram Metabolite C 199.68 ~0.8 High Diamine, Chloropyridine
Phenyl(Pyridin-2-yl)methanone Oxime ~285 ~2.5 Low Oxime, Epoxide, Pyridine

Key Observations :

  • The target compound’s moderate LogP (~1.2) suggests better membrane permeability than nitenpyram metabolites but lower than aromatic oximes .
  • The absence of ionizable groups (e.g., carbamate) may limit solubility compared to aldicarb .

Biological Activity

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime, with the chemical formula C₉H₁₁ClN₂O, is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

The structure of this compound features an oxime functional group linked to a propan-2-one skeleton, along with a 6-chloropyridin-3-yl substituent. The synthesis typically involves the reaction of propan-2-one with hydroxylamine in the presence of the chloropyridine derivative, yielding the oxime linkage characteristic of this compound.

Biological Activity

Research indicates that compounds containing chloropyridine moieties often exhibit significant biological activities, including antimicrobial, antifungal, and insecticidal properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Properties

Studies have shown that derivatives of chloropyridines possess notable activity against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential for use in developing new antibacterial agents.
  • Antifungal Activity : The presence of the chlorinated pyridine moiety may enhance antifungal properties, making it a candidate for further exploration in antifungal drug development.

Case Studies

  • In Vitro Studies : A study evaluated various chloropyridine derivatives for their antibacterial efficacy. This compound showed promising results against specific bacterial strains, indicating its potential as an antimicrobial agent.
  • Comparative Analysis : A comparative study of structurally related compounds highlighted that those with similar oxime functionalities exhibited varying degrees of biological activity based on their substituents. This emphasizes the significance of structural modifications in enhancing bioactivity .

Data Table: Comparison of Biological Activities

Compound NameAntibacterial ActivityAntifungal ActivityUnique Features
This compoundModerateModerateContains a chlorinated pyridine moiety
N-(6-Chloropyridin-3-YL)methyl propan-2-aminesHighLowLacks oxime functionality
2-Acetylpyridine O-oximeLowHighUsed in coordination chemistry

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : The lipophilic nature of the chlorinated pyridine may facilitate membrane penetration, leading to cell lysis in microbial cells.

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore:

  • Pharmacological Applications : Investigating the potential use of this compound as a lead compound for developing new antibiotics or antifungals.
  • Structure–Activity Relationship (SAR) Studies: Conducting SAR studies to optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Basic: What synthetic methodologies are validated for preparing Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime, and what intermediates are critical?

Answer:
The synthesis typically involves oxime formation followed by alkylation of the 6-chloropyridin-3-ylmethyl group. A validated route includes:

  • Step 1: Reacting propan-2-one with hydroxylamine under acidic conditions to form the oxime intermediate.
  • Step 2: Alkylation using 6-chloro-3-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) to introduce the pyridinylmethyl moiety .
    Key intermediates include the oxime precursor and 6-chloro-3-(chloromethyl)pyridine , with purity verified via HPLC or GC-MS .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this oxime derivative?

Answer:
Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example:

  • Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate).
  • Use SHELXL to refine the structure, focusing on the oxime (C=N-O) torsion angle and pyridyl ring planarity .
  • ORTEP-3 can model thermal ellipsoids to confirm the E/Z configuration of the oxime group . Discrepancies in bond lengths (>0.02 Å) may indicate tautomerism or disorder .

Basic: Which spectroscopic techniques are optimal for structural validation of this compound?

Answer:

  • NMR (¹H/¹³C): Confirm the oxime (N-OH) proton at δ 9–11 ppm and pyridyl CH₂ resonance at δ 4.5–5.5 ppm.
  • IR Spectroscopy: Identify the C=N stretch (~1600 cm⁻¹) and O-H (oxime) at ~3200 cm⁻¹.
  • GC-MS or LC-MS: Verify molecular ion peaks (e.g., m/z 227 for [M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling predict antiviral activity against plant viruses like TMV?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions between the oxime’s pyridinylmethyl group and TMV coat protein pockets (e.g., PDB 1EI7).
  • QSAR Analysis: Correlate substituent effects (e.g., Cl position) with bioactivity. Analogous compounds with 6-chloropyridin-3-yl groups show inhibitory rates >60% against TMV .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Basic: How does the 6-chloropyridin-3-ylmethyl group influence reactivity in substitution reactions?

Answer:
The chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols). The CH₂ linker facilitates:

  • Alkylation: Reactivity with electrophiles (e.g., alkyl halides) under basic conditions.
  • Oxidation: Conversion to pyridine N-oxide derivatives using m-CPBA, altering electronic properties .

Advanced: What metabolic pathways degrade this compound in Ochrobactrum spp., and how are intermediates characterized?

Answer:

  • Pathway: Microbial degradation involves N-dealkylation (removal of the pyridinylmethyl group) and oxime hydrolysis to ketones.
  • Metabolite Identification: Use GC-MS to detect intermediates like N-((6-chloropyridin-3-yl)methyl)ethanamine (retention time: 4.4 min; m/z 185) .
  • Stable Isotope Tracing: Label the oxime with ¹³C to track carbon flow via NMR .

Advanced: How do structural modifications (e.g., substituent position) affect pesticidal activity?

Answer:

  • Positional Isomerism: Moving the Cl from the 6- to 4-position on pyridine reduces binding to insect nACh receptors (IC₅₀ increases from 2 nM to >100 nM) .
  • Oxime vs. Carbamate: Replacing the oxime with a carbamate group (e.g., aldicarb) alters hydrolysis rates and toxicity profiles .
  • SAR Studies: Bioassays on Aphis gossypii show EC₅₀ values correlate with logP (optimal range: 1.5–2.5) .

Basic: What crystallization solvents yield high-quality crystals for diffraction studies?

Answer:

  • Slow Evaporation: Use acetonitrile/water (7:3) or dichloromethane/n-hexane (1:5) to grow monoclinic crystals (space group P2₁/c).
  • Cryoprotection: Soak crystals in 25% glycerol before flash-cooling in liquid N₂ to prevent ice formation .

Advanced: Can time-resolved spectroscopy elucidate photo-degradation mechanisms of this oxime?

Answer:

  • Laser Flash Photolysis: Monitor transient species (e.g., nitroxide radicals) at λ = 400–500 nm upon UV irradiation (λ = 254 nm).
  • Quantum Yield Calculation: Compare degradation rates in aerobic vs. anaerobic conditions to identify ROS involvement .

Basic: What protocols ensure oxime stability during long-term storage?

Answer:

  • Storage Conditions: Keep in amber vials at –20°C under argon.
  • Stability Tests: Monitor via HPLC every 6 months; degradation >5% requires repurification.
  • Buffered Solutions: Use pH 6–7 (PBS) to prevent hydrolysis .

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